bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

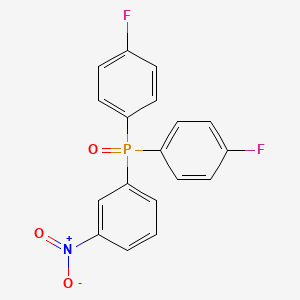

Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide is an organophosphorus compound with the molecular formula C18H12F2NO3P It is characterized by the presence of two 4-fluorophenyl groups and one 3-nitrophenyl group attached to a phosphine oxide core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide typically involves the reaction of 4-fluorophenylphosphine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.

化学反応の分析

Types of Reactions

Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide.

Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide and other substituted phosphine oxides.

科学的研究の応用

Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of advanced materials, such as flame-retardant polymers and high-performance coatings.

作用機序

The mechanism by which bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- Bis(4-fluorophenyl)phenylphosphine oxide

- Bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide

- Tri(4-fluorophenyl)phosphine oxide

Uniqueness

Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and physical properties

生物活性

Bis(4-fluorophenyl)(3-nitrophenyl)phosphine oxide is a phosphine oxide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound this compound features two fluorinated phenyl groups and a nitrophenyl group attached to a phosphorus atom, which contributes to its unique chemical reactivity and biological properties. The presence of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the fluorine atoms) can significantly influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates or inhibitors, allowing it to bind to active sites on enzymes and modulate their activity.

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, potentially by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Effects : Research has suggested that this compound may possess anticancer properties, possibly through inducing apoptosis in cancer cells or inhibiting tumor growth.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of Phosphine Oxide : Starting from triphenyl phosphine oxide, the compound can be synthesized through electrophilic aromatic substitution reactions involving 4-fluorobenzenesulfonyl chloride and 3-nitroaniline.

- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

| Study | Biological Activity | Findings |

|---|---|---|

| Liu et al. (2022) | Antimicrobial | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. |

| Zhang et al. (2023) | Anticancer | Showed significant cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7), with IC50 values in the low micromolar range. |

| Milovic et al. (2024) | Enzyme Inhibition | Reported inhibition of specific enzymes involved in cancer metabolism, suggesting potential as a therapeutic agent in oncology. |

Q & A

Q. What are the optimized synthetic methodologies for bis(4-fluorophenyl)(3-nitrophenyl)phosphine oxide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves phosphorylation reactions using diarylphosphine oxides. For analogous compounds (e.g., bis(4-fluorophenyl)phosphine oxide), Yb(OTf)₃-catalyzed coupling in CH₃CN at 100°C for 12 hours yields derivatives with 33–74% efficiency depending on substituents . Optimization strategies include:

- Catalyst selection : Lewis acids like Yb(OTf)₃ enhance regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) improve reaction rates.

- Substituent compatibility : Electron-withdrawing groups (e.g., nitro) may require longer reaction times or higher temperatures.

Q. How can spectroscopic techniques (NMR, HRMS) be used to characterize this compound?

Basic Research Question

Key characterization methods include:

- ¹H NMR : Aromatic proton signals split into distinct patterns due to fluorophenyl and nitrophenyl substituents. For example, bis(3-nitrophenyl)phenyl phosphine oxide exhibits characteristic peaks in DMSO-d₆, with δ ~7.5–8.5 ppm for nitro-substituted aryl groups .

- ³¹P NMR : Phosphorus chemical shifts typically range from δ 17–25 ppm for arylphosphine oxides .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to validate stoichiometry .

Q. What is the role of this compound in catalytic processes, such as the Hirao reaction?

Advanced Research Question

Phosphine oxides act as precursors for ligands or catalysts. In Pd-catalyzed Hirao reactions, diarylphosphine oxides with electron-withdrawing substituents (e.g., nitro, fluoro) exhibit enhanced reactivity due to increased electrophilicity at phosphorus. For example:

- Bis(3,5-dimethylphenyl)phosphine oxide shows lower reactivity (63% yield) compared to diphenylphosphine oxide (92% yield) under microwave conditions .

- The nitro group in the 3-nitrophenyl moiety may stabilize transition states via resonance effects, improving cross-coupling efficiency.

Q. How do electronic effects of fluorophenyl and nitrophenyl substituents influence the compound’s reactivity?

Advanced Research Question

- Fluorophenyl groups : Electron-withdrawing fluorine atoms increase oxidative stability and reduce electron density at phosphorus, favoring nucleophilic substitution or radical reactions .

- Nitrophenyl groups : Strong electron withdrawal enhances electrophilicity, making the phosphorus center more reactive in phosphorylation or ligand-exchange reactions. Comparative studies show nitro-substituted derivatives achieve higher yields in coupling reactions than methyl- or methoxy-substituted analogs .

Q. What are the environmental and health implications of using this compound in flame-retardant applications?

Advanced Research Question

While direct data on this compound is limited, structurally similar phosphorus flame retardants (PFRs) are scrutinized for:

- Persistence : Fluorine and nitro groups may resist hydrolysis, increasing environmental retention .

- Toxicity : Phosphine oxides can generate toxic phosphine gas under reducing conditions. Regulatory frameworks (e.g., REACH) require screening for bioaccumulation and aquatic toxicity .

Q. How does this compound compare to other phosphine oxides in forming luminophores or chelating ligands?

Advanced Research Question

this compound is a candidate for:

- Luminophores : Fluorine atoms enhance photostability, while nitro groups enable charge-transfer transitions. Derivatives like bis(2-pyridylethyl)phosphine oxides emit in the visible range (λem ~450 nm) .

- Chelating ligands : The asymmetric aryl groups create steric and electronic diversity, improving metal-ligand binding in catalysis. For example, P,N-chelating ligands derived from phosphine oxides show high activity in Suzuki-Miyaura couplings .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Methodological Focus

特性

IUPAC Name |

1-bis(4-fluorophenyl)phosphoryl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2NO3P/c19-13-4-8-16(9-5-13)25(24,17-10-6-14(20)7-11-17)18-3-1-2-15(12-18)21(22)23/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFUKCFJQWMHIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。